2-([(Benzyloxy)carbonyl](ethyl)amino)butanoic acid
Description
2-((Benzyloxy)carbonylamino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone with a substituted ethylamino group at the 2-position. The amino group is further modified by a benzyloxycarbonyl (Cbz) protecting group, a common strategy in peptide synthesis to prevent undesired side reactions . This compound’s structure combines lipophilic (benzyl, ethyl) and hydrophilic (carboxylic acid) moieties, making it relevant in medicinal chemistry and as a building block for bioactive molecules.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[ethyl(phenylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-3-12(13(16)17)15(4-2)14(18)19-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,17) |
InChI Key |
VWAMYKVPXVPTFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N(CC)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonylamino)butanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of butanoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the protected amino acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)carbonylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Free amino acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((Benzyloxy)carbonylamino)butanoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins, where the benzyloxycarbonyl group protects the amino group during chain elongation.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)carbonylamino)butanoic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The protecting group can be removed under specific conditions, such as catalytic hydrogenation, to yield the free amino group .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Stereochemical Influence : The S-configuration in analogs like CAS 42918-86-5 ensures enantioselective binding in biological systems, a trait likely shared by the target compound if chiral .
- Crystallographic Insights : Ethyl substitution may disrupt the dense hydrogen-bonding networks observed in 3-substituted analogs (e.g., ), leading to lower melting points .
- Synthetic Utility: Ethyl-substituted amino groups balance reactivity and steric effects, making the target compound versatile in N-alkylation reactions compared to methyl or unsubstituted analogs .
Biological Activity
2-((Benzyloxy)carbonylamino)butanoic acid, also known as (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid, is a chiral compound with significant relevance in medicinal chemistry. Its unique structural features, including a benzyloxy group and a carbonyl-protected amino group, facilitate its role as an intermediate in the synthesis of bioactive molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of 2-((benzyloxy)carbonylamino)butanoic acid is . The compound's structure allows for selective reactions at various sites, making it versatile in organic synthesis.
Research indicates that 2-((benzyloxy)carbonylamino)butanoic acid interacts with specific molecular targets, influencing enzyme activity and protein function. The benzyloxycarbonyl group enhances selectivity in biochemical pathways, allowing for detailed studies on enzyme-substrate interactions and modifications of proteins.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties, although specific data on 2-((benzyloxy)carbonylamino)butanoic acid itself is limited.
- Enzyme Inhibition : The compound has been utilized in research focused on enzyme inhibition, particularly in pathways involving amino acids and their derivatives.
- Protein Modification : Its ability to protect functional groups makes it a candidate for studies involving protein modifications that can alter biological processes.
Case Studies
Several studies have highlighted the potential applications of 2-((benzyloxy)carbonylamino)butanoic acid:
- Synthesis of Bioactive Molecules : In one study, the compound was employed as an intermediate to synthesize novel compounds with enhanced biological activities. The focus was on creating analogs that could better interact with target enzymes involved in metabolic pathways.
- Antiparasitic Activity : A related study explored prodrug approaches using amino acid derivatives to enhance drug delivery systems. The results indicated that modifications to similar compounds could lead to significant reductions in parasitemia in infected models, suggesting potential applications for 2-((benzyloxy)carbonylamino)butanoic acid in antiparasitic therapies .
Comparative Analysis
The following table summarizes some compounds structurally related to 2-((benzyloxy)carbonylamino)butanoic acid and their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | CHFNO | Contains a fluorophenyl moiety | Potential anti-inflammatory effects |
| (R)-2-(((Benzyloxy)carbonyl)(ethyl)amino)-butanoic acid | CHNO | Enantiomer with different activity profiles | Varies based on stereochemistry |
| 2-{[(Benzyloxy)carbonyl]amino}-2-ethylbutanoic acid | CHNO | Ethyl substitution for enhanced solubility | Studied for neuroprotective effects |
Discussion
The unique combination of functional groups in 2-((benzyloxy)carbonylamino)butanoic acid allows it to serve as a valuable tool in medicinal chemistry. Its role as an intermediate facilitates the synthesis of complex organic molecules, while its biological activity suggests potential therapeutic applications. Continued research into its interactions and modifications could lead to the development of novel drugs targeting various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
